[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate
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Overview
Description
[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a formyl group attached to a phenyl ring, which is further connected to an azanediyl group and two propane-3,1-diyl chains, each ending with a dimethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate typically involves multiple steps, starting with the formation of the core structure and subsequent functionalization. One common method involves the reaction of 4-formylphenylamine with propane-1,3-diol under acidic conditions to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate.
Reduction: 4-(Hydroxymethylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and sulfonate groups.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonate groups can enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect depends on the specific context and application.
Comparison with Similar Compounds
[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate can be compared with other similar compounds, such as:
[(4-Hydroxyphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
[(4-Methylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate:
The uniqueness of this compound lies in its formyl group, which provides specific reactivity that can be leveraged in various applications.
Properties
CAS No. |
62177-27-9 |
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Molecular Formula |
C15H23NO7S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[4-formyl-N-(3-methylsulfonyloxypropyl)anilino]propyl methanesulfonate |
InChI |
InChI=1S/C15H23NO7S2/c1-24(18,19)22-11-3-9-16(10-4-12-23-25(2,20)21)15-7-5-14(13-17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
InChI Key |
DDHCUEJFFCLCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN(CCCOS(=O)(=O)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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